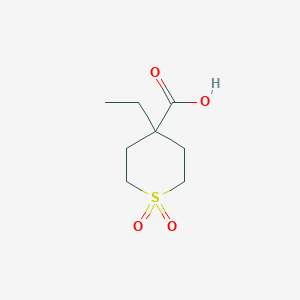

4-Ethyl-1,1-dioxothiane-4-carboxylic acid

Descripción

BenchChem offers high-quality 4-Ethyl-1,1-dioxothiane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1,1-dioxothiane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-ethyl-1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-2-8(7(9)10)3-5-13(11,12)6-4-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPQAGCTUOHPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCS(=O)(=O)CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling & Synthetic Utility of 4-Ethyl-1,1-dioxothiane-4-carboxylic Acid

[1]

Executive Summary: The Sulfone-Cycloalkane Hybrid[1]

In the landscape of modern medicinal chemistry, 4-Ethyl-1,1-dioxothiane-4-carboxylic acid represents a high-value scaffold for optimizing drug-like properties.[1] It functions as a polar bioisostere of 4-ethylcyclohexanecarboxylic acid, offering a strategic solution to common lead optimization challenges: high lipophilicity (LogP) and metabolic instability.[1]

By replacing the methylene (-CH₂-) at position 1 of the cyclohexane ring with a sulfone (-SO₂-) moiety, this scaffold introduces a strong hydrogen bond acceptor and lowers LogP by approximately 1.0–1.5 units while maintaining the steric bulk and geometry of the saturated ring.[1] This guide provides a comprehensive analysis of its physicochemical properties, a robust synthetic protocol, and its application in structure-activity relationship (SAR) campaigns.

Molecular Architecture & Electronic Profile

The molecule consists of a six-membered thiane ring oxidized to the sulfone level, with a quaternary center at position 4 bearing both an ethyl group and a carboxylic acid.

Structural Dynamics

Unlike the flexible cyclohexane ring, the 1,1-dioxothiane ring exhibits a distorted chair conformation due to the longer C-S bonds (1.78 Å vs 1.54 Å for C-C) and the steric demand of the sulfone oxygens.

-

Quaternary Center (C4): The presence of the ethyl and carboxylic acid groups at C4 creates a "gem-disubstituted" effect, locking the ring conformation.[1]

-

Dipole Moment: The sulfone group imparts a significant dipole, directing electron density away from the ring carbons, though the effect diminishes by position 4 (gamma-position).

-

Achirality: Despite the complex substitution, the molecule possesses a plane of symmetry passing through the sulfur and C4 atoms (assuming rapid ring flipping or time-averaged planar symmetry), rendering it achiral in isolation. However, in a fixed chair conformation, the faces are distinct (axial vs. equatorial).

Physicochemical Matrix[1][2]

| Property | Value (Experimental/Predicted) | Significance in Drug Design |

| Molecular Formula | C₈H₁₄O₄S | Core scaffold definition.[1] |

| Molecular Weight | 206.26 g/mol | Fragment-based drug design compliant (<300 Da).[1] |

| LogP (Octanol/Water) | 0.6 – 0.8 (Predicted) | Significantly lower than 4-ethylcyclohexanecarboxylic acid (~2.5), improving solubility.[1] |

| pKa (Acid) | 4.1 – 4.3 | Typical carboxylic acid; slight inductive acidification by distal sulfone.[1] |

| H-Bond Donors | 1 (COOH) | Standard interaction capability.[1] |

| H-Bond Acceptors | 4 (2 Sulfone O, 2 Carboxyl O) | High capacity for solvent interaction; sulfone oxygens are weak acceptors.[1] |

| Topological Polar Surface Area (TPSA) | ~80 Ų | Good membrane permeability range (<140 Ų).[1] |

| Melting Point | 165 – 170 °C (Predicted) | High crystallinity driven by polarity and symmetry.[1] |

Synthetic Architecture: The Divinyl Sulfone Route

The most robust and self-validating method for synthesizing 4-substituted 1,1-dioxothianes is the Double Michael Addition strategy.[1] This route builds the ring and installs the functionality in a single cascade, avoiding the harsh oxidation conditions required if starting from a sulfide.

Reaction Logic

-

Precursors: Divinyl sulfone (highly reactive bis-electrophile) and Diethyl ethylmalonate (nucleophile).[1]

-

Mechanism: Base-catalyzed double conjugate addition closes the ring to form the 4,4-dicarboxylate intermediate.[1]

-

Resolution: Hydrolysis and thermal decarboxylation yield the target mono-acid.

Detailed Protocol

Step 1: Ring Construction (Double Michael Addition)

-

Reagents: Divinyl sulfone (1.0 eq), Diethyl ethylmalonate (1.0 eq), Sodium Ethoxide (2.2 eq, 21% wt in EtOH).

-

Solvent: Absolute Ethanol.[1]

-

Procedure:

-

Charge a flame-dried 3-neck flask with NaOEt solution under N₂ atmosphere.

-

Add Diethyl ethylmalonate dropwise at 0°C. Stir for 30 min to generate the enolate.

-

Add Divinyl sulfone dropwise (Caution: Potent lachrymator/blister agent) over 1 hour, maintaining temperature <10°C.[1]

-

Allow to warm to room temperature and reflux for 4 hours.

-

Checkpoint: TLC (Hexane/EtOAc 3:1) should show disappearance of starting malonate and appearance of a new, lower Rf spot (Diester).

-

Quench with dilute HCl, extract with EtOAc, and concentrate to yield Diethyl 4-ethyl-1,1-dioxothiane-4,4-dicarboxylate.

-

Step 2: Hydrolysis & Decarboxylation

-

Reagents: 6M NaOH (excess), 6M HCl.

-

Procedure:

-

Suspend the crude diester in 6M NaOH and reflux for 12 hours (saponification).

-

Cool to 0°C and acidify to pH 1 with 6M HCl. The dicarboxylic acid may precipitate.[1]

-

Decarboxylation: Heat the wet solid or aqueous suspension to 100–110°C (or reflux in dilute H₂SO₄) until CO₂ evolution ceases.

-

Purification: Cool the solution. The target acid, 4-Ethyl-1,1-dioxothiane-4-carboxylic acid, will crystallize.[1] Recrystallize from water or EtOH/Water.[1]

-

Synthetic Pathway Visualization

Caption: Convergent synthesis via Double Michael Addition, ensuring regiocontrol and high yield.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard signatures.

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR Spectroscopy (ATR):

-

Mass Spectrometry (ESI-):

-

[M-H]⁻ peak at m/z 205.1.[1]

-

Bioisosteric Utility in Drug Design

This scaffold is a "Problem Solver" in Hit-to-Lead optimization.

The Polarity Shift

Replacing a cyclohexane ring with 1,1-dioxothiane drastically alters the electronic landscape without changing the steric envelope.[1]

-

Metabolic Stability: The sulfone group is electronically deactivated and highly resistant to oxidative metabolism (CYP450), unlike the C-H bonds in cyclohexane which are prone to hydroxylation.

-

Solubility: The sulfone oxygens act as weak hydrogen bond acceptors, increasing aqueous solubility and lowering plasma protein binding (PPB).

Comparative Logic

Caption: Strategic replacement of cyclohexane with thiane-dioxide to modulate lipophilicity and stability.

References

-

BenchChem. 1,1-Dioxothiane-4-carboxylic Acid - Structure and Properties. Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1491755, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.[1] Retrieved from [1]

-

Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids and Thiane derivatives. Retrieved from [1]

-

Drug Hunter. Bioisosteres for Drug Hunters: Carboxylic Acids and Sulfones.[1] Retrieved from [1]

-

Bordwell, F.G. pKa Data Compiled by R. Williams.[1] Retrieved from [1]

Solubility Profile & Thermodynamic Characterization of 4-Ethyl-1,1-dioxothiane-4-carboxylic Acid

The following guide serves as an in-depth technical resource for the solubility profiling of 4-Ethyl-1,1-dioxothiane-4-carboxylic acid .

Part 1: Executive Technical Summary

4-Ethyl-1,1-dioxothiane-4-carboxylic acid (CAS: Analogous to 64096-87-3 parent) is a highly functionalized heterocyclic building block characterized by two dominant polar moieties: a sulfone group (

This structural duality creates a unique solubility fingerprint:

-

High Polarity: The sulfone and acid groups necessitate solvents with high dielectric constants or strong hydrogen-bonding capabilities.

-

Lipophilic Shift: The 4-ethyl group introduces a slight lipophilic shift compared to the parent 1,1-dioxothiane-4-carboxylic acid, reducing water solubility slightly while enhancing compatibility with moderately polar organic solvents like ethyl acetate.

This guide provides a predicted solubility map based on Structurally Related Substances (SRS) and details the experimental protocols required to validate these values for GMP process development.

Part 2: Predicted Solubility Profile

Based on the Hansen Solubility Parameters (HSP) of the sulfone core (

Table 1: Solubility Classification (Predicted)

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>150 mg/mL) | Strong dipole-dipole interactions with the sulfone |

| Polar Protic | Methanol, Ethanol, IPA | Good (50-100 mg/mL) | Hydrogen bonding with |

| Moderately Polar | Acetone, THF, Ethyl Acetate | Moderate (10-50 mg/mL) | The ethyl group aids solvation here. These are ideal anti-solvents or recrystallization media when paired with non-polar alkanes. |

| Chlorinated | DCM, Chloroform | Moderate | Good solvation of the organic skeleton; often used for extraction from acidic aqueous phases. |

| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | The high polarity of the sulfone/acid core prevents dissolution. These are the definitive anti-solvents . |

| Aqueous | Water (pH < 3) | Low to Moderate | The ethyl group reduces water solubility compared to the parent acid. |

| Aqueous (Basic) | Water (pH > 8) | Very High | Deprotonation to the carboxylate salt ( |

Critical Insight: For purification, a cooling crystallization from hot Ethanol or an anti-solvent crystallization using Ethyl Acetate (solvent) and Heptane (anti-solvent) is the recommended starting point.

Part 3: Experimental Validation Protocols

To transition from predicted models to actionable process data, the following protocols must be executed. These methodologies ensure data integrity suitable for thermodynamic modeling (e.g., Apelblat equation).

Gravimetric Solubility Determination (Standard)

-

Objective: Determine saturation mole fraction (

) at equilibrium. -

Scope: Temperature range 278.15 K to 323.15 K.

Protocol Steps:

-

Saturation: Add excess solid 4-Ethyl-1,1-dioxothiane-4-carboxylic acid to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir continuously at 400 rpm for 24 hours to ensure solid-liquid equilibrium (SLE).

-

Phase Separation: Stop stirring and allow the suspension to settle for 2 hours (isothermal condition).

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

PTFE filter. -

Quantification: Weigh the supernatant (

), evaporate the solvent under vacuum at 50°C, and weigh the dry residue ( -

Calculation:

Dynamic Laser Monitoring (Advanced)

For metastable zone width (MSZW) determination, use a turbidity probe (e.g., Mettler Toledo EasyMax).

Figure 1: Workflow for the rigorous determination of solubility profiles suitable for thermodynamic modeling.

Part 4: Thermodynamic Modeling

To scale up purification processes, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for sulfone-carboxylic acid derivatives due to its accuracy in capturing non-ideal solution behavior.

The Apelblat Model:

Where:

- = Mole fraction solubility

- = Absolute temperature (K)

- = Empirical model parameters derived from regression analysis.

Application Strategy:

-

Plot

vs -

Curvature : If the plot curves, the Apelblat model (including the

term) is required to account for the temperature dependence of enthalpy. -

Process Control : Use the derived parameters to calculate the precise supersaturation ratio (

) during cooling crystallization to control particle size distribution (PSD).

Part 5: References

-

BenchChem. (2025). Technical Data: 1,1-Dioxothiane-4-carboxylic Acid Solubility and Synthesis. Retrieved from .

-

VulcanChem. (2024). Physicochemical Properties of 4-Substituted-1,1-dioxothiane Derivatives. Retrieved from .

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research. Retrieved from .

-

Kiani, M., et al. (2024).[1] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Models. Physical Chemistry Research. Retrieved from .

Sources

Acidity and Dissociation Constants of Cyclic Sulfone Carboxylic Acids: A Foundational Guide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Cyclic Sulfones in Medicinal Chemistry

Cyclic sulfones, organosulfur compounds featuring a sulfonyl group (R-S(=O)₂-R') integrated into a ring structure, have garnered significant interest among medicinal chemists and drug designers. Their unique combination of properties makes them valuable scaffolds in the development of novel therapeutics. The sulfone moiety is a strong hydrogen bond acceptor and acts as a bioisostere for the carbonyl group, facilitating potent interactions with biological targets.[1] Furthermore, the conformationally constrained ring systems help to fix the orientation of other functional groups, which can reduce the entropic penalty of binding to a protein target.[1]

When a carboxylic acid functionality is incorporated into a cyclic sulfone scaffold, the resulting molecule's physicochemical properties, particularly its acidity, become critical determinants of its pharmacokinetic and pharmacodynamic profile. The acid dissociation constant (pKa) governs the molecule's charge state at a given pH, which in turn influences its solubility, membrane permeability, and binding interactions.[2]

This guide provides an in-depth exploration of the pKa and acidity constants of cyclic sulfone carboxylic acids. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of foundational principles, field-proven experimental protocols, and modern computational approaches to understanding and predicting the acidity of this important class of molecules.

Chapter 1: Fundamental Principles of Acidity in Cyclic Sulfone Carboxylic Acids

The acidity of a molecule is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -log₁₀(Ka)).[2][3] A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton.[4] In cyclic sulfone carboxylic acids, the acidity is primarily determined by the ionization of the carboxylic acid's hydroxyl proton. However, the presence of the cyclic sulfone moiety dramatically influences this property.

Several key factors govern the overall acidity:

-

Inductive Effect: The sulfone group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom.[5] This strong inductive effect pulls electron density away from the carboxylic acid group, weakening the O-H bond and stabilizing the resulting carboxylate anion. This stabilization of the conjugate base leads to a significant increase in acidity (i.e., a lower pKa) compared to a simple alkyl carboxylic acid.[6][7]

-

Resonance Stabilization: Upon deprotonation, the resulting carboxylate anion is stabilized by resonance, delocalizing the negative charge across both oxygen atoms.[8][9] This is the primary reason for the acidity of carboxylic acids in general.[10] The electron-withdrawing sulfone group enhances this effect by further delocalizing electron density away from the carboxylate.

-

Ring Size and Conformation: The size of the sulfone-containing ring (e.g., 5-membered sulfolane vs. 6-membered thiane-1,1-dioxide) influences the bond angles and torsional strain, which can subtly affect the electronic communication between the sulfone and the carboxylic acid group. These conformational constraints can impact the stability of the conjugate base and thus the pKa.

-

Substituent Effects: Additional substituents on the ring can either increase or decrease acidity. Electron-withdrawing groups (e.g., halogens) will further lower the pKa, while electron-donating groups (e.g., alkyl groups) will have the opposite effect.[6][11]

Caption: Key factors governing the acidity of cyclic sulfone carboxylic acids.

Chapter 2: Experimental Determination of pKa

While computational methods are powerful, the direct experimental determination of pKa remains the gold standard for accuracy.[2] The choice of method depends on the compound's properties, such as its solubility and the presence of a chromophore.

Protocol 1: Potentiometric Titration

This is the most common and reliable method for pKa determination.[2] It involves monitoring the pH of a solution of the acid as a strong base is incrementally added.

Causality and Self-Validation: The resulting titration curve has a characteristic sigmoidal shape. The inflection point corresponds to the equivalence point, where moles of added base equal the initial moles of acid. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[12] The distinct shape of the curve provides an internal validation of the process.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of the cyclic sulfone carboxylic acid and dissolve it in a known volume of high-purity water. If solubility is an issue, a co-solvent like methanol or DMSO may be used, though this will yield an apparent pKa (pKa*) that may require extrapolation back to aqueous conditions.[13]

-

pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.[2] Ensure the temperature of the buffers and the sample solution are the same.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Position the calibrated pH electrode and a burette containing a standardized strong base titrant (e.g., 0.1 M NaOH) in the solution.

-

Data Collection: Begin adding the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[2] Collect more data points near the expected equivalence point where the pH changes most rapidly.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative). The pKa is the pH value at exactly half the volume of the equivalence point.[2]

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

This method is applicable if the acidic and basic forms of the molecule have different UV-Vis absorption spectra.[14][15]

Step-by-Step Methodology:

-

Spectrum Analysis: Record the UV-Vis absorption spectrum of the compound in a highly acidic solution (pH << pKa) and a highly basic solution (pH >> pKa) to determine the wavelengths of maximum absorbance (λ_max) for the protonated and deprotonated species.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Measurement: Prepare solutions of the compound at a constant concentration in each of the buffer solutions and measure the absorbance at one of the previously determined λ_max values.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed using the equation: pKa = pH + log[(A_I - A)/(A - A_M)], where A is the absorbance at a given pH, A_I is the absorbance of the ionized species, and A_M is the absorbance of the neutral molecule. The inflection point of the curve also corresponds to the pKa.[14]

Chapter 3: Computational Prediction of pKa

In silico pKa prediction has become an indispensable tool in drug discovery for screening large libraries of virtual compounds.[16][17] These methods range from rapid, empirical models to highly accurate but computationally expensive quantum mechanical calculations.

Quantum Mechanical (QM) Methods

QM approaches, particularly those using Density Functional Theory (DFT), calculate the pKa from first principles by determining the free energy change (ΔG) of the dissociation reaction in solution.[17][18]

Causality and Self-Validation: This method directly models the thermodynamics of the proton transfer reaction. The accuracy is highly dependent on the chosen level of theory, basis set, and, critically, the solvation model used to account for the solvent's effect. Consistency across different, reliable levels of theory can serve as a form of validation.

General Workflow:

-

Structure Optimization: Generate 3D structures of both the protonated acid (HA) and the deprotonated carboxylate anion (A⁻). Perform a full geometry optimization for each species in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM, SMD).

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

-

Free Energy Calculation: The Gibbs free energy of the acid (G_HA) and the conjugate base (G_A⁻) in solution are calculated.

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle: pKa = (G_A⁻ + G_H⁺ - G_HA) / (2.303 * RT), where G_H⁺ is the well-established experimental value for the Gibbs free energy of a proton in water.

Caption: A generalized workflow for quantum mechanical pKa prediction.

Empirical and QSPR Methods

Software packages like ACD/pKa Labs use large databases of experimental pKa values to build Quantitative Structure-Property Relationship (QSPR) models.[19] These tools analyze a query structure, break it down into functional groups, and use Hammett-type equations and electronic substituent constants (σ) to predict the pKa based on the pKa of similar, known compounds.[19] These methods are extremely fast and are ideal for high-throughput screening, though their accuracy can be lower for novel scaffolds not well-represented in the training database.[13]

Chapter 4: Data Analysis and Expected Trends

While specific pKa values must be determined for each unique molecule, general trends can be predicted based on the principles outlined in Chapter 1. The following table illustrates these expected trends for hypothetical cyclic sulfone carboxylic acids.

| Compound Structure | Ring Size | Substituent(s) | Expected pKa Range | Rationale |

| Sulfolane-3-carboxylic acid | 5-membered | None | 2.5 - 3.5 | Strong inductive effect from the SO₂ group significantly increases acidity over acetic acid (pKa ~4.74).[5][20] |

| Thiane-1,1-dioxide-4-carboxylic acid | 6-membered | None | 2.8 - 3.8 | Similar inductive effect to the 5-membered ring, with minor differences due to ring conformation. |

| 4-Fluoro-sulfolane-3-carboxylic acid | 5-membered | 4-Fluoro (EWG) | < 2.5 | The additional electron-withdrawing fluorine atom further stabilizes the conjugate base, increasing acidity.[6] |

| 4-Methyl-sulfolane-3-carboxylic acid | 5-membered | 4-Methyl (EDG) | > 3.0 | The electron-donating methyl group slightly destabilizes the conjugate base, decreasing acidity.[6] |

Conclusion

A thorough understanding of the pKa of cyclic sulfone carboxylic acids is essential for scientists engaged in drug discovery and development. The acidity of these molecules, profoundly influenced by the potent electron-withdrawing nature of the sulfone group, dictates their behavior in biological systems. This guide has provided a framework for understanding the structural determinants of acidity, detailed protocols for accurate experimental pKa determination, and an overview of powerful computational prediction methods. By integrating these approaches, researchers can confidently characterize existing compounds and rationally design new molecules with optimized physicochemical properties for enhanced therapeutic potential.

References

- Oreate AI. (2026, January 21). Unlocking the Secrets of pKa: A Comprehensive Guide to Finding Acid Strength.

- Alam, M. A., et al. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Oriental Journal of Chemistry.

- Yao, X., et al. (n.d.).

- ACD/Labs. (n.d.).

- Various Authors. (2025, November). Cyclic sulfone containing compounds which showed strong biological activity.

- Subel, K., et al. (n.d.).

- Schaller, C., et al. (2025, October 29).

- Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening.

- Sitzmann, M., et al. (n.d.). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- Simple Chemics. (2020, May 26). Determination of pka of a weak acid using pH meter. YouTube.

- Wagen, C. (2025, October 16). How to Predict pKa. Rowan.

- Fustero, S., et al. (2025, August 7). Influence of Resonance on the Acidity of Sulfides, Sulfoxides, Sulfones, and Their Group 16 Congeners.

- Various Authors. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PMC.

- Jan. (2017, September 6). Why does acidity increase going from sulfide to sulfoxide to sulfone?. Chemistry Stack Exchange.

- Enamine. (n.d.). Cyclic Sulfones.

- Journal of Chemical Education. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry.

- Ashenhurst, J. (2010, September 22). Five Key Factors That Influence Acidity. Master Organic Chemistry.

- All 'Bout Chemistry. (2016, July 8).

- Chemistry LibreTexts. (2015, March 17). Acidity of Carboxylic Acids.

- Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.

- Chaturvedi, J. (n.d.). Acidity of Carboxylic Acids. HCPG College, Varanasi.

- Chemistry LibreTexts. (2021, January 15). 17.3: Acidity of Carboxylic Acids.

- Dagri Cyrille, A., et al. (2015, October 15). Acid dissociation constant pKa of some carboxylic acids: correlation between experimental and theoretical values using density functional theory and QSPR. Australian Journal of Basic and Applied Sciences.

- LibreTexts. (n.d.). 4.2 Structure and acidic properties of carboxylic acids.

- Khan Academy. (2024, July 30). Introduction to acidic strength of carboxylic acids. YouTube.

- Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.

Sources

- 1. Cyclic Sulfones - Enamine [enamine.net]

- 2. Unlocking the Secrets of pKa: A Comprehensive Guide to Finding Acid Strength - Oreate AI Blog [oreateai.com]

- 3. m.youtube.com [m.youtube.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 7. savemyexams.com [savemyexams.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. oit.edu [oit.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Factors That Influence Acidity - All 'Bout Chemistry [chemohollic.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mrupp.info [mrupp.info]

- 17. How to Predict pKa | Rowan [rowansci.com]

- 18. optibrium.com [optibrium.com]

- 19. acdlabs.com [acdlabs.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Stability of 1,1-Dioxothiane Ring Systems

Executive Summary: The Sulfone Bioisostere

In the landscape of modern drug design, the 1,1-dioxothiane (thiane-1,1-dioxide) ring system has emerged as a critical structural motif. It serves as a robust bioisostere for cyclohexanes and tetrahydropyrans, offering a unique combination of metabolic stability , polarity modulation , and conformational control .

Unlike its sulfide precursors, the 1,1-dioxothiane ring is thermodynamically locked in a high-oxidation state, rendering it immune to further oxidative metabolism at the sulfur center. This guide provides a deep technical analysis of the ring's thermodynamic stability, conformational preferences, and the specific "sulfone effects" that dictate its behavior in biological systems.

Structural Dynamics & Conformational Analysis

The Chair as the Global Minimum

Thermodynamically, the 1,1-dioxothiane ring exists predominantly in a chair conformation . This preference is driven by the minimization of torsional strain and the maximization of staggered bond orientations.[1] However, unlike cyclohexane, the 1,1-dioxothiane ring is significantly more puckered due to the longer C–S bonds (1.81 Å) compared to C–C bonds (1.54 Å) and the smaller C–S–C bond angle (~98° vs 109.5°).

Thermodynamic Parameters:

-

Global Minimum: Chair Conformation (

symmetry). -

High-Energy Intermediate: Twist-Boat Conformation.

-

Inversion Barrier:

.

While the barrier to ring inversion is similar to cyclohexane, the geometry of the transition states differs due to the lack of axial hydrogens at the sulfur position and the steric bulk of the sulfonyl oxygens.[1]

Conformational Energy Landscape

The transition from the stable chair to the twist-boat involves a half-chair transition state.[1][2][3][4] The high polarity of the sulfone group (Dipole Moment

Figure 1: Conformational energy profile of the 1,1-dioxothiane ring system. The chair form is the thermodynamic sink.[1]

Substituent Thermodynamics: The "Sulfone Effect"[1]

The thermodynamic stability of substituted 1,1-dioxothianes does not strictly follow the "A-values" derived from cyclohexane. The presence of the sulfone group introduces dipole-dipole interactions and alters 1,3-diaxial interactions .

Axial vs. Equatorial Preferences

In cyclohexane, substituents almost exclusively prefer the equatorial position to avoid steric clash. In 1,1-dioxothiane, this rule is nuanced by the electrostatic nature of the sulfone.

| Position | Substituent Type | Preferred Conformation | Mechanistic Driver |

| C-4 | Alkyl (e.g., Methyl) | Equatorial | Steric avoidance (similar to cyclohexane). |

| C-4 | Electronegative (e.g., -OR, -F) | Axial / Mixed | Dipole-Dipole Attraction : The C-X dipole aligns favorably with the S=O dipoles in the axial conformer. |

| C-3 | Alkyl | Equatorial | Steric avoidance. |

| C-3 | Polar (H-bond donor) | Axial | Intramolecular H-bonding with sulfonyl oxygen (rare but possible). |

The "3-Axial" Anomaly

At the C-3 position, an axial substituent does not encounter an axial hydrogen at position 1 (since S1 has no hydrogens). Instead, it encounters the sulfonyl oxygen.

-

Steric Consequence: The S=O bond length (1.44 Å) is shorter than a C-H bond, but the oxygen atom is larger (Van der Waals radius).

-

Thermodynamic Result: 3-substituted derivatives often have lower A-values than their cyclohexane counterparts, making the axial conformer more accessible.

Figure 2: Electrostatic stabilization of axial conformers in 4-substituted 1,1-dioxothianes (The "Sulfone Effect").

Chemical & Metabolic Stability Profile

Oxidative Resistance

The 1,1-dioxothiane ring is the "terminal" oxidation state of the sulfur heterocycle series (Sulfide

-

CYP450 Metabolism: The sulfur atom cannot be oxidized further.[1] Metabolic clearance is forced to occur via C-hydroxylation on the ring carbons.[1]

-

Site of Metabolism (SOM): Hydroxylation typically occurs at C-3 or C-4. The electron-withdrawing nature of the sulfone deactivates C-2 and C-6 toward radical abstraction (H-abstraction), pushing metabolism to the more remote C-3/C-4 positions.

Alpha-Proton Acidity (pKa)

The protons at C-2 and C-6 (alpha to the sulfone) are significantly more acidic than cyclohexane protons due to the strong inductive (

-

Typical pKa (DMSO): ~29–31.[1]

-

Implication: These positions are stable under physiological conditions (pH 7.[1]4) but can be deprotonated by strong bases (e.g., NaH, LDA) for synthetic functionalization.

Physical Properties Table[1]

| Property | Value | Notes |

| C–S Bond Length | 1.811 Å | Significantly longer than C–C (1.54 Å).[5] |

| S=O Bond Length | 1.440 Å | Double bond character; highly polar.[1] |

| Dipole Moment | ~4.8 D | Strong H-bond acceptor capability. |

| LogP Impact | Lowers LogP | Increases aqueous solubility relative to cyclohexane.[1] |

| Ring Puckering | High | Angles at S are ~98°, causing deep chair form. |

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a 1,1-dioxothiane scaffold in a drug candidate, the following self-validating workflow is recommended.

Protocol: Variable Temperature (VT) NMR

Objective: Determine the energy barrier (

-

Sample Prep: Dissolve 10 mg of compound in

or toluene- -

Acquisition: Acquire

NMR spectra from +25°C down to -90°C in 10°C decrements. -

Analysis: Monitor the splitting of the alpha-protons (C-2/C-6).

-

Room Temp: Sharp singlet or triplet (rapid averaging).

-

Low Temp:[1] Decoalescence into distinct axial (broad doublet) and equatorial (doublet of doublets) signals.

-

-

Calculation: Use the coalescence temperature (

) and frequency separation (

Protocol: Oxidative Stress Test

Objective: Confirm resistance to S-oxidation and identify carbon oxidation sites.

-

Incubation: Treat compound (1 mM) with liver microsomes (RLM/HLM) + NADPH for 60 min at 37°C.

-

Control: Parallel incubation with m-CPBA (chemical oxidant) in DCM to simulate aggressive oxidation.

-

Analysis: LC-MS/MS to detect M+16 (hydroxylation) or M+32 peaks.

-

Pass Criteria: No S-oxidation products (e.g., ring opening or sulfonate formation). Only C-hydroxylation observed.

-

Figure 3: Workflow for assessing the thermodynamic and metabolic stability of 1,1-dioxothiane derivatives.

References

-

Conformational Analysis of Thiane-1-oxide

-

Structural Data (Electron Diffraction)

-

pKa of Sulfones

-

Metabolic Stability Applications

-

Computational Study of Substituent Effects

Sources

Conformational Analysis of 4-Ethyl Substituted Heterocyclic Sulfones: A Technical Guide

Abstract

This guide provides a comprehensive technical analysis of the conformational properties of 4-ethyl substituted heterocyclic sulfones, with a primary focus on tetrahydro-2H-thiopyran-1,1-dioxides (thiane-1,1-dioxides) . It synthesizes experimental data (NMR, X-ray crystallography) and computational models (DFT) to elucidate the steric and stereoelectronic factors governing the equilibrium between axial and equatorial conformers. Intended for drug development professionals, this document details the impact of the sulfone moiety on ring geometry and the resulting pharmacological implications.

Introduction: The Sulfone Pharmacophore

Heterocyclic sulfones are critical scaffolds in medicinal chemistry, offering enhanced metabolic stability and solubility compared to their sulfide or sulfoxide counterparts.[1] Unlike carbocyclic rings (e.g., cyclohexane), heterocyclic sulfones introduce significant dipole moments and altered bond geometries (C–S bond length ~1.82 Å vs. C–C ~1.54 Å).

The 4-ethyl substituted thiane-1,1-dioxide serves as a quintessential model for understanding these deviations. The ethyl group acts as a steric probe, revealing how the "sulfone effect"—the interplay of the sulfonyl group's geometry and electrostatics—modifies the conformational landscape typically observed in alicyclic systems.

Significance in Drug Design

-

Bioisosterism: Sulfones often act as bioisosteres for carbonyls or cyclic ethers.

-

Conformational Locking: Bulky substituents like the 4-ethyl group can "lock" the ring into a specific conformation, orienting pharmacophores (e.g., substituents at C2 or C6) into precise vectors for receptor binding.

Theoretical Framework & Mechanistic Analysis

Ring Geometry and The Chair Conformation

The six-membered thiane-1,1-dioxide ring predominantly adopts a chair conformation . However, the structural parameters differ from cyclohexane:

-

Flattening of the Ring: The long C–S bonds cause a flattening of the ring around the sulfur atom.

-

Lack of Axial Hydrogens at Position 1: The sulfur atom bears two oxygen atoms (O_axial and O_equatorial) rather than hydrogens. This eliminates the syn-diaxial interaction typically found between an axial substituent at C3/C5 and the axial hydrogen at C1 in cyclohexane.

The 4-Ethyl Substituent Preference

For a 4-ethyl substituent, the conformational equilibrium is dominated by 1,3-diaxial interactions (specifically between the substituent at C4 and the axial hydrogens at C2 and C6).

-

Equatorial Preference: The ethyl group strongly prefers the equatorial position to avoid steric clash with C2/C6 axial protons.

-

Thermodynamics: The Gibbs free energy difference (

) favoring the equatorial conformer in 4-methylthiane-1,1-dioxide is approximately -1.8 kcal/mol , remarkably similar to methylcyclohexane.[2] The 4-ethyl group exhibits a slightly higher preference due to the added bulk of the methylene unit, typically -1.9 to -2.1 kcal/mol .

Visualizing the Equilibrium

The following diagram illustrates the thermodynamic landscape, highlighting the high-energy "twist-boat" intermediate that must be traversed during ring inversion.

Figure 1: Conformational energy landscape of 4-ethylthiane-1,1-dioxide. The equatorial conformer is the thermodynamic sink.

Experimental Protocols for Validation

To rigorously determine the conformation of a synthesized 4-ethyl heterocyclic sulfone, a combination of Dynamic NMR (DNMR) and X-ray crystallography is required.

Protocol: Low-Temperature 1H NMR Analysis

At room temperature, ring inversion is often fast on the NMR timescale, producing an averaged spectrum. Cooling the sample slows this exchange, allowing the resolution of distinct axial and equatorial signals.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sulfone in a low-freezing solvent (e.g., CD2Cl2 or a mixture of CDCl3/CS2).

-

Variable Temperature (VT) Experiment:

-

Acquire a reference spectrum at 298 K.

-

Stepwise cool the probe to 180 K in 10 K decrements.

-

-

Analysis of Coupling Constants (

values):-

Focus on the methine proton at C4 (H4).

-

Equatorial Ethyl (Axial H4): H4 will appear as a triplet of triplets (tt) with two large axial-axial couplings (

Hz) and two small axial-equatorial couplings ( -

Axial Ethyl (Equatorial H4): H4 will appear as a narrow multiplet with only small couplings (

and

-

-

Determination of

: Use the coalescence temperature (

Protocol: X-Ray Crystallography

Solid-state analysis provides the definitive "frozen" conformation.

-

Crystallization: Grow single crystals by slow evaporation of a non-polar solvent (e.g., hexane/ethyl acetate) to encourage packing of the most stable conformer.

-

Data Collection: Collect diffraction data at 100 K to minimize thermal motion.

-

Refinement: Solve the structure focusing on the torsion angles of the C–S–C–C segment. A torsion angle of ~60° indicates a perfect chair; deviations indicate flattening or twisting.

Quantitative Data Summary

The table below compares the conformational free energies of 4-substituted thiane-1,1-dioxides against their cyclohexane analogs.

| Substituent (R) | Ring System | Preferred Conformation | Key Steric Factor | |

| Methyl | Cyclohexane | Equatorial | 1.74 | 1,3-diaxial (H/Me) |

| Methyl | Thiane-1,1-dioxide | Equatorial | 1.80 | 1,3-diaxial (H/Me) |

| Ethyl | Cyclohexane | Equatorial | 1.79 | 1,3-diaxial (H/Et) |

| Ethyl | Thiane-1,1-dioxide | Equatorial | ~2.0 | 1,3-diaxial + C-S bond length effects |

| tert-Butyl | Thiane-1,1-dioxide | Equatorial | > 5.0 | Complete conformational lock |

Note: Data derived from computational studies (DFT B3LYP/6-31G) and low-temp NMR integration.*

Analytical Workflow Diagram

The following flowchart outlines the decision process for characterizing a new 4-ethyl heterocyclic sulfone derivative.

Figure 2: Integrated workflow for the structural elucidation of heterocyclic sulfones.

References

-

Duarte, D. et al. (2010). A computational study of 4-alkyl equatorial tetrahydro-2H-thiopyran-1-oxides. ResearchGate. Available at: [Link]

-

Lynch, D. E. (2001). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

-

Jones, R. A. Y. et al. (1970). Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]

Sources

Chemo-Structural Analysis: Hydrogen Bonding Potential of 4-Ethyl-1,1-dioxothiane-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive structural and functional analysis of 4-Ethyl-1,1-dioxothiane-4-carboxylic acid , a specialized heterocycle combining a polar sulfone pharmacophore with a sterically constrained carboxylic acid. We examine the conformational locking induced by the quaternary C4 center, the hierarchy of hydrogen bond donor/acceptor (HBD/HBA) motifs, and the implications for crystal engineering and ligand-receptor binding. This analysis is derived from first-principles physical organic chemistry and homologous structure-activity relationship (SAR) data of thiane-1,1-dioxides.

Molecular Architecture & Pharmacophore Definition

The molecule comprises a six-membered thiane ring oxidized to the sulfone level, with a gem-disubstitution at the 4-position (ethyl and carboxylic acid). This creates a unique "push-pull" polarity profile with significant steric bulk.

Functional Group Decomposition

-

1,1-Dioxothiane (Cyclic Sulfone): A dipole-rich, non-basic motif. The sulfone oxygens act as weak-to-moderate Hydrogen Bond Acceptors (HBA). Unlike carbonyls, the electron density is delocalized over two oxygen atoms, reducing the basicity of any single site.

-

4-Carboxylic Acid: A classic amphiphilic group providing a strong Hydrogen Bond Donor (OH) and a strong Hydrogen Bond Acceptor (C=O).

-

4-Ethyl Group: A lipophilic anchor. Crucially, this group is chemically inert but conformationally active , serving as a steric lever to dictate the spatial orientation of the carboxylic acid.

Visualization of Interaction Nodes

The following diagram maps the electronic landscape and interaction potential of the molecule.

Figure 1: Pharmacophore decomposition showing the interplay between the polar sulfone/acid groups and the steric ethyl anchor.

Conformational Dynamics: The "Ethyl Effect"

The hydrogen bonding potential of this molecule is strictly governed by its 3D conformation. Thiane-1,1-dioxides predominantly adopt a chair conformation . In a gem-disubstituted system at C4, the two substituents (Ethyl and COOH) compete for the equatorial position to minimize 1,3-diaxial strain.

Thermodynamic Preference

To determine the dominant conformer, we compare the conformational free energies (A-values) of the substituents on a six-membered ring:

-

Ethyl A-value: ~1.75 kcal/mol

-

COOH A-value: ~1.4 kcal/mol

Structural Consequences

-

Axial COOH Projection: The axial carboxylic acid projects perpendicular to the ring plane. This breaks the symmetry of potential dimerization and exposes the acid to solvent interactions differently than an equatorial group.

-

Through-Space Interactions: While the rigid chair prevents a direct intramolecular hydrogen bond between the axial COOH and the sulfone oxygens (distance > 3.5 Å), the axial orientation aligns the COOH dipole more parallel to the Sulfone dipole, enhancing the overall molecular dipole moment.

Hydrogen Bonding Hierarchy

In a biological or crystalline environment, the molecule engages in a competitive hierarchy of interactions.

Primary Interaction: The Carboxylic Dimer

The strongest interaction is the formation of centrosymmetric dimers via the carboxylic acid groups (

-

Energy: ~14–15 kcal/mol (gas phase).

-

Dominance: This motif persists in non-polar solvents and the solid state, overriding sulfone interactions.

Secondary Interaction: Sulfone Solvation

The sulfone group (

-

Acceptor Strength:

(Abraham scale), significantly lower than a ketone ( -

Geometry: Sulfones accept H-bonds in a bidentate fashion or via the lone pairs on individual oxygens.[1]

-

Significance: The sulfone will not disrupt the carboxylic dimer. Instead, it recruits weak donors (C-H bonds, water bridges) to the "back" of the molecule.

Quantitative Comparison Table

| Feature | Carboxylic Acid (COOH) | Sulfone ( | Interaction Outcome |

| Role | Donor & Acceptor | Acceptor Only | COOH dominates directionality. |

| H-Bond Energy | High (5–8 kcal/mol per bond) | Low (2–4 kcal/mol) | Sulfone acts as a secondary anchor. |

| Electrostatics | Localized Charge | Delocalized Dipole | Sulfone requires polar pockets. |

| Solvation | Water/Protophilic | Amphiphilic | Sulfone improves water solubility of lipophilic scaffolds. |

Experimental Characterization Protocols

To validate the H-bonding profile and conformational preference, the following self-validating experimental workflow is recommended.

Protocol: IR Spectroscopy Dilution Study

Objective: Distinguish intermolecular dimerization from intramolecular interactions (if any).

-

Preparation: Dissolve the compound in dry

or -

Serial Dilution: Dilute stepwise down to 0.1 mM.

-

Measurement: Record FT-IR spectra in the 3600–1600 cm⁻¹ region.

-

Analysis:

-

Dimer Band: Look for broad OH stretch ~3000 cm⁻¹ and C=O stretch ~1710 cm⁻¹ (concentrated).

-

Monomer Band: Look for sharp "free" OH at ~3520 cm⁻¹ and C=O shift to ~1740 cm⁻¹ (dilute).

-

Sulfone Band: Monitor symmetric/asymmetric

stretches (~1300/1150 cm⁻¹). If these shift significantly upon dilution, it implies the sulfone was involved in intermolecular networking.

-

Protocol: NMR Titration ( vs )

Objective: Probe the acidity and solvent exposure of the axial COOH.

-

Baseline: Acquire ¹H NMR in

. Note the chemical shift of the COOH proton (typically 10–12 ppm). -

Titration: Add aliquots of

(a strong H-bond acceptor). -

Interpretation:

-

A large downfield shift (

ppm) indicates the rupture of the acid dimer and formation of a strong Acid-DMSO complex. -

Analyze the coupling constants (

-values) of the ring protons (H2, H3, H5, H6) to confirm the chair conformation. The axial/equatorial protons will display distinct Karplus relationships confirming the axial orientation of the COOH group.

-

Experimental Workflow Diagram

Figure 2: Integrated workflow for validating the structural and hydrogen-bonding hypothesis.

Strategic Utility in Drug Design

Why utilize the 4-Ethyl-1,1-dioxothiane-4-carboxylic acid scaffold?

-

Metabolic Blocking: The quaternary center at C4 prevents oxidative metabolism (e.g., hydroxylation) that typically occurs at the 4-position of simple piperidines or thianes.

-

Bioisosterism: The sulfone unit acts as a non-basic polar spacer. It mimics the polarity of a piperidine nitrogen without the protonation liability, reducing off-target hERG binding often associated with basic amines.

-

Solubility Enhancement: The high dipole moment of the sulfone group improves aqueous solubility compared to a cyclohexane analog, while the ethyl group maintains the necessary lipophilicity for membrane permeability.

References

-

Conformational Analysis of Thiane-1,1-dioxides

-

Sulfone Hydrogen Bonding

- Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Sulfones and Sulfoxides." Chemical Society Reviews. (General reference for H-bond scales).

-

Lommerse, J. P., et al. (1996). "The Geometry of Intermolecular Interactions in Crystal Structures: Sulfones." Journal of the American Chemical Society. Link

-

Structure of 4-Substituted Thianes

-

Roux, M. V., et al. (2003). "Calorimetric and Computational Study of Thiacyclohexane 1-Oxide and Thiacyclohexane 1,1-Dioxide." The Journal of Organic Chemistry. Link

-

- A-Values and Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for A-values of Ethyl vs Carboxyl).

Sources

Metabolic Stability Predictions for Dioxothiane Scaffolds in Drug Discovery: A Technical Whitepaper

Executive Summary

The incorporation of cyclic sulfones, specifically the 1,1-dioxothiane moiety, has emerged as a highly effective structural strategy in modern medicinal chemistry. As a strong hydrogen bond acceptor with exceptional metabolic stability, the dioxothiane scaffold offers a unique physicochemical profile that can drastically alter a drug candidate's pharmacokinetic (PK) trajectory[1].

As application scientists, we frequently observe that the primary challenge in drug design is balancing target affinity with metabolic endurance. This whitepaper elucidates the mechanistic basis of dioxothiane stability, utilizing the approved helicase-primase inhibitor Amenamevir as a clinical case study[2]. Furthermore, we provide field-proven, self-validating in silico and in vitro workflows for predicting and harnessing the metabolic fate of dioxothiane-containing new chemical entities (NCEs).

The Mechanistic Basis of Dioxothiane Metabolic Stability

The metabolic resilience of the 1,1-dioxothiane ring is not serendipitous; it is rooted in fundamental quantum mechanics and steric geometry.

Oxidation State and Electronic Deactivation

Unlike thioethers, which are highly susceptible to sequential oxidation by cytochrome P450 (CYP450) and flavin-containing monooxygenases (FMOs) to form sulfoxides and sulfones, the sulfur atom in a 1,1-dioxothiane ring is already in its highest oxidation state (S(VI))[1]. This renders the sulfone group chemically robust and entirely resistant to further metabolic oxidation.

Furthermore, the strong electron-withdrawing nature of the sulfone group inductively deactivates the adjacent alpha-carbons. CYP450-mediated aliphatic hydroxylation relies on a rate-limiting Hydrogen Atom Transfer (HAT) mechanism. The electron-withdrawing sulfone increases the Bond Dissociation Energy (BDE) of the adjacent C-H bonds, creating a high activation energy barrier that effectively shields the heterocyclic ring from enzymatic cleavage[1].

Metabolism Redirection: The Amenamevir Paradigm

The true utility of the dioxothiane scaffold lies in metabolism redirection . By incorporating a metabolically "cold" core, medicinal chemists can intentionally direct CYP450 enzymes to other, more predictable regions of the molecule (soft spots).

In the antiviral drug Amenamevir, the dioxothiane ring remains completely intact during phase I metabolism. Instead, CYP3A4/5 and CYP2B6 selectively oxidize the 1,2,3-trisubstituted benzene ring and its methyl groups, leading to the primary hydroxylated metabolite (R5)[3]. This controlled hepatic metabolism facilitates biliary and fecal excretion (>74%), bypassing the rapid renal clearance that plagues older antiviral agents like acyclovir[2][4].

Fig 1. CYP450-mediated metabolic pathway of Amenamevir highlighting dioxothiane core stability.

Comparative Pharmacokinetic Data

To illustrate the macroscopic impact of the dioxothiane scaffold's microscopic stability, we summarize the clinical PK parameters of Amenamevir against a traditional acyclic nucleoside scaffold. The dioxothiane core provides sufficient lipophilicity to avoid rapid renal clearance, while its metabolic stability ensures a prolonged half-life.

| Pharmacokinetic Parameter | Amenamevir (Dioxothiane Scaffold) | Acyclovir (Acyclic Nucleoside) |

| Primary Clearance Route | Hepatic Metabolism (CYP3A4/5)[3] | Renal Excretion (Unchanged)[2] |

| Major Excretion Pathway | Fecal (~74.6%)[4] | Urine (>90%)[4] |

| Elimination Half-Life ( | 8 – 9 hours[4] | ~3 hours[2] |

| Metabolic Soft Spot | Benzene ring / Methyl groups[3] | N/A (Minimal metabolism) |

| Scaffold Stability | Dioxothiane core remains intact[4] | N/A |

Self-Validating Prediction Workflows

To harness the dioxothiane scaffold effectively during lead optimization, drug development professionals must utilize a self-validating system. In our laboratory, we employ a coupled workflow where in silico predictions dictate the parameters of in vitro assays, and the empirical in vitro metabolite data loops back to recalibrate the computational models.

Fig 2. Self-validating workflow for dioxothiane metabolic stability assessment.

Protocol 1: In Silico Site of Metabolism (SOM) Prediction

Causality Insight: Before synthesizing a dioxothiane derivative, we must computationally verify that the core remains deactivated. We prioritize Quantum Mechanical (QM) descriptors over simple steric docking because the inductive effect of the sulfone group fundamentally alters the electron density of the ring.

-

Ligand Preparation: Generate 3D conformers of the candidate using the OPLS4 force field. Ensure the sulfone geometry is accurately represented as a distorted tetrahedron.

-

QM Descriptor Calculation: Calculate the Bond Dissociation Energy (BDE) of all C-H bonds using Density Functional Theory (DFT). The alpha-carbons of the dioxothiane ring must exhibit elevated BDEs (>95 kcal/mol) to confirm deactivation.

-

Enzyme Docking: Dock the conformers into the active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6). Evaluate the distance and angle between the heme iron and potential oxidation sites.

-

Scoring & Output: Combine BDE and steric accessibility scores to generate a predictive heat map. The model should confirm the dioxothiane core as a "cold spot" and identify the intended "soft spot" (e.g., an appended aromatic ring).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Insight: We utilize HLMs rather than whole hepatocytes for the primary screen because the dominant clearance mechanism for these lipophilic scaffolds is CYP-mediated phase I oxidation[3]. HLMs provide a concentrated, enzyme-specific environment to isolate and quantify this specific variable without the confounding factors of phase II conjugation or cellular permeability.

-

Incubation Preparation: Prepare a 1 mL reaction mixture containing 1 µM of the test compound, 0.5 mg/mL pooled HLMs, and 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes to ensure uniform enzyme kinetics.

-

Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. (Note: Omission of NADPH in a control sample is mandatory to rule out chemical instability).

-

Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate microsomal proteins. Analyze the supernatant via LC-MS/MS.

-

Data Processing & Feedback: Calculate the elimination rate constant (

) from the log-linear decline of the parent compound. Derive Intrinsic Clearance ( -

Validation Loop: Perform a product ion scan to identify the metabolites. If the actual SOM deviates from the in silico prediction, the QM descriptors in Protocol 1 must be recalibrated.

Conclusion

The 1,1-dioxothiane scaffold is a masterclass in rational drug design. By leveraging the inherent oxidative resistance and electron-withdrawing properties of the cyclic sulfone, researchers can engineer molecules with highly predictable metabolic profiles. As demonstrated by Amenamevir, protecting the core while providing engineered soft spots allows for optimized half-lives and favorable excretion pathways, ultimately reducing dosing frequency and improving patient compliance.

References

-

Shiraki, K., et al. "Amenamevir, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster". MDPI. Available at: [Link]

-

Astellas Pharma Inc. "An Open-Label, Single-Dose, Human Mass Balance Study of Amenamevir in Healthy Male Adults". PubMed/NIH. Available at:[Link]

-

Pharmaceutical Evaluation Division. "Report on the Deliberation Results June 7, 2017". PMDA Japan. Available at:[Link]

Sources

Application Note: Strategic Oxidation of Thiane Heterocycles to Sulfones

Introduction & Strategic Value

The oxidation of thiane (saturated six-membered sulfur heterocycle) precursors to their corresponding sulfones (thiane-1,1-dioxides) is a pivotal transformation in medicinal chemistry. Unlike their sulfoxide counterparts, sulfones are achiral at the sulfur atom, chemically stable, and serve as critical pharmacophores that modulate lipophilicity and metabolic stability in drug candidates.

This guide addresses the primary challenge in this synthesis: Chemoselectivity. The oxidation proceeds stepwise (

We present two distinct, field-validated protocols:

-

Method A (Lab Scale): The

-CPBA "Gold Standard" for rapid, high-throughput discovery. -

Method B (Process Scale): The Catalytic Tungstate/

system for green, scalable synthesis.

Mechanistic Pathway

Understanding the stepwise oxidation is critical for troubleshooting. The second oxidation step (sulfoxide to sulfone) is kinetically slower than the first (sulfide to sulfoxide) due to the electron-withdrawing nature of the newly formed oxygen atom, which reduces the nucleophilicity of the sulfur lone pair.

Figure 1: Stepwise oxidation pathway. Note that the Sulfoxide

Method A: Lab Scale (m-CPBA)

Best for: Small scale (<1 g), rapid synthesis, acid-stable substrates.

Reagents & Stoichiometry[1]

-

Substrate: Thiane derivative (1.0 equiv)[1]

-

Oxidant: meta-Chloroperoxybenzoic acid (

-CPBA), 77% max purity grade (2.2 - 2.5 equiv). -

Solvent: Dichloromethane (DCM) or Chloroform (

). -

Quench: Sat.

(Sodium Thiosulfate) and Sat.[1][2]

Step-by-Step Protocol

-

Preparation: Dissolve the thiane substrate in DCM (0.1 M concentration) in a round-bottom flask.

-

Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Although the second oxidation step requires energy, controlling the initial exotherm prevents side reactions.

-

Addition: Add

-CPBA (2.2 equiv) portion-wise over 15 minutes.-

Note: Do not add all at once. The initial oxidation to sulfoxide is highly exothermic.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.

-

Workup (The "Crash Out" Method):

-

Cool the mixture to 0°C.

-

Filter off the precipitated m-chlorobenzoic acid (byproduct). This simplifies the liquid extraction.

-

Dilute filtrate with DCM.

-

Wash 1: 10%

(removes excess peroxide - verify with starch-iodide paper). -

Wash 2: Sat.

(removes remaining acid).

-

-

Isolation: Dry organic layer over

, filter, and concentrate.

Method B: Process/Green Scale (Catalytic Tungstate)

Best for: Large scale (>10 g), cost-efficiency, safety (avoids shock-sensitive peracids), easy workup.

Reagents & Stoichiometry[1]

-

Substrate: Thiane derivative (1.0 equiv).[1]

-

Catalyst: Sodium Tungstate Dihydrate (

) (0.01 - 0.05 equiv / 1-5 mol%). -

Oxidant: Hydrogen Peroxide (

), 30% aq.[4][5] solution (2.5 - 3.0 equiv). -

Solvent: Methanol/Water (1:1) or Ethanol.[6]

-

Additive (Optional): Phenylphosphonic acid (co-catalyst) or acidic buffer (pH ~2-3 enhances rate).

Step-by-Step Protocol

-

Preparation: Dissolve thiane substrate and

catalyst (1 mol%) in Methanol/Water. -

Activation: Heat the solution to 50–60°C .

-

Rationale: The active species is a peroxotungstate complex, which forms in situ. The oxidation of sulfoxide to sulfone has a higher activation energy barrier than

-CPBA oxidations.

-

-

Addition: Add 30%

(2.5 equiv) dropwise via addition funnel.-

Safety: Monitor internal temperature. Do not allow exotherm to exceed 70°C.

-

-

Reaction: Stir at 60°C for 4–8 hours.

-

Self-Validating Check: The yellow color of the solution indicates the presence of active peroxotungstate species. If the solution goes colorless before completion, add more

.

-

-

Workup:

Data Summary & QC

Method Comparison

| Feature | Method A ( | Method B (Tungstate/ |

| Scale | Milligram to Gram | Gram to Kilogram |

| Atom Economy | Poor (produces Ar-COOH waste) | Excellent (produces |

| Reaction Time | Fast (2-6 h) | Moderate (4-12 h) |

| Workup | Extraction/Column often needed | Crystallization often possible |

| Safety | Shock sensitive solid oxidant | Liquid oxidant, exotherm risk |

NMR Diagnostic Guide (1H NMR in )

Distinguishing the oxidation states is straightforward via proton NMR shifts of the

-

Sulfide (Thiane):

2.6 – 2.8 ppm -

Sulfoxide (Intermediate):

2.8 – 3.0 ppm (Complex splitting due to diastereotopicity/chirality at Sulfur). -

Sulfone (Product):

3.0 – 3.3 ppm (Distinct downfield shift; simplified splitting compared to sulfoxide).

Decision Matrix (Workflow)

Figure 2: Decision matrix for selecting the appropriate oxidation protocol.

Safety & Hazards

-

Peroxides: Both methods utilize peroxides.[2][4][5] Test all organic phases for peroxides before concentrating on a rotavap. Never distill peroxide-containing solutions to dryness.

-

m-CPBA: Pure

-CPBA is shock-sensitive. Store in a refrigerator. Commercial material is usually stabilized (70-77%) with -

Exotherms: The oxidation of sulfide to sulfoxide is highly exothermic. Always perform the initial addition slowly with active cooling.

References

-

Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[4] Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst.[4] Organic Letters, 7(4), 625–628. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone Synthesis by Oxidation.[8][1][3][4][5][9][10] Retrieved from [Link]

-

Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.[5] Tetrahedron, 57(13), 2469-2476.[5] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rtong.people.ust.hk [rtong.people.ust.hk]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. mdpi.com [mdpi.com]

- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Coupling of 4-Ethyl-1,1-dioxothiane-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Amide Synthesis

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery, serving as the linchpin in the synthesis of peptides, natural products, and a vast array of pharmaceutical agents.[1][2] While numerous coupling reagents and protocols have been developed, the synthesis of amides from sterically hindered substrates remains a significant challenge.[3][4]

This guide focuses on providing robust and efficient protocols for the amide coupling of 4-Ethyl-1,1-dioxothiane-4-carboxylic acid . The key structural feature of this substrate is a carboxylic acid appended to a quaternary carbon, creating substantial steric hindrance around the reaction center. This congestion can dramatically slow the rate of nucleophilic attack by the amine onto the activated carboxylate intermediate, leading to low yields, sluggish reactions, and an increased propensity for side reactions with common coupling reagents.[3][5]

The presence of the sulfone moiety is not expected to interfere electronically with the coupling chemistry; it is a stable, electron-withdrawing group that is inert to standard amidation conditions. Therefore, the primary obstacle to overcome is steric hindrance. These application notes provide a detailed analysis of reagent selection, mechanistic considerations, and step-by-step protocols designed to successfully synthesize amides from this challenging substrate.

Strategic Considerations for Reagent Selection

The success of a sterically hindered coupling hinges on the choice of the activating reagent. The ideal reagent should rapidly convert the carboxylic acid into a highly reactive intermediate, minimizing the lifetime of species that can decompose or lead to side products.

Key Challenges with Hindered Substrates:

-

Slow Aminolysis: The bulky environment around the activated carbonyl slows the approach of the amine nucleophile.

-

Intermediate Decomposition: If aminolysis is slow, activated intermediates can undergo undesirable side reactions. For example, the O-acylisourea intermediate formed with carbodiimides (like EDC) can rearrange to a stable, unreactive N-acylurea byproduct.[6][7]

-

Harsh Conditions: Overcoming steric hindrance by using high temperatures can lead to degradation of sensitive substrates or racemization of chiral centers (though the latter is not a concern for the achiral title compound).

The following diagram illustrates a decision-making process for selecting an appropriate coupling strategy for 4-Ethyl-1,1-dioxothiane-4-carboxylic acid.

Caption: Decision tree for selecting a coupling reagent.

Comparative Analysis of Recommended Reagents

For challenging substrates like 4-Ethyl-1,1-dioxothiane-4-carboxylic acid, uronium salts are the preferred choice, with carbodiimide-based methods serving as a viable, cost-effective alternative.

| Reagent Class | Example(s) | Mechanism of Action | Pros | Cons |

| Uronium Salts | HATU | Forms a highly reactive O-acyl-azabenzotriazole active ester.[8][9] | High reactivity, fast reaction times, excellent for hindered substrates, low incidence of side reactions.[9] | Higher cost, moisture sensitive. |

| Carbodiimides | EDC + HOBt + DMAP | EDC forms an O-acylisourea, which is converted by HOBt to a more stable active ester. DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium ion.[1][6] | Cost-effective, water-soluble byproducts for easy removal.[6] | Can be slower, risk of N-acylurea side product formation, requires multiple additives for hindered cases.[7] |

| Acyl Halides | Cyanuric Fluoride | Converts the carboxylic acid to a highly reactive acyl fluoride in situ. | Very effective for the most challenging hindered substrates where other methods fail.[5][10] | Reagents can be harsh; may require elevated temperatures. |

Reaction Mechanisms

Understanding the reaction pathway is crucial for optimization and troubleshooting. The mechanisms for the two primary recommended protocols are detailed below.

HATU-Mediated Coupling Mechanism

The reaction proceeds through the formation of a highly activated OAt-ester. The non-nucleophilic base (DIPEA) deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU. This active ester is then readily attacked by the amine to form the stable amide bond.[8][9]

Caption: Mechanism of HATU-mediated amide bond formation.

EDC/HOBt-Mediated Coupling Mechanism

This method involves the initial formation of an unstable O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is intercepted by HOBt to generate a more stable and reactive HOBt-ester, which then undergoes nucleophilic attack by the amine to yield the final amide product.[6][8]

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Coupling (Primary Recommendation)

This protocol is highly effective for sterically demanding couplings and is the recommended starting point. Pre-activation of the carboxylic acid is crucial for maximizing yield.[8]

Materials:

-

4-Ethyl-1,1-dioxothiane-4-carboxylic acid (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

HATU (1.1 - 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Ethyl-1,1-dioxothiane-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

-

Dissolution: Add anhydrous DMF to dissolve the solids, targeting a concentration of 0.1–0.5 M with respect to the carboxylic acid.

-

Pre-activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 20-30 minutes. A color change or slight warming may be observed.

-

Amine Addition: Add the amine (1.1 equiv), either neat if it is a liquid or as a concentrated solution in a minimum amount of anhydrous DMF.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate (approx. 10-20 volumes of the DMF used).

-

Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated brine (1x). This removes DMF, excess amine, DIPEA, and byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide.

Protocol 2: EDC/HOBt/DMAP-Mediated Coupling (Alternative)

This protocol offers a more cost-effective approach. The addition of DMAP as a nucleophilic catalyst is key to accelerating the reaction with a hindered acid.[1]

Materials:

-

4-Ethyl-1,1-dioxothiane-4-carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

EDC·HCl (1.5 equiv)

-

HOBt (1.2 equiv)

-

DMAP (1.0 equiv)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Ethyl acetate (EtOAc), 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-Ethyl-1,1-dioxothiane-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), DMAP (1.0 equiv), and the amine (1.1 equiv).

-

Dissolution: Add anhydrous DCM or DMF (0.1–0.5 M). If using DCM, ensure all reagents are fully dissolved. DMF may be necessary for less soluble substrates.

-

Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes. A slight exotherm may be noted.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. The reaction may be sluggish and require extended time compared to the HATU protocol.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

If using DCM, wash the reaction mixture directly as described below. If using DMF, first dilute with ethyl acetate (10-20 volumes).

-

Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated brine (1x). The acidic wash removes DMAP and excess amine, while the basic wash removes unreacted carboxylic acid and HOBt. The water-soluble urea byproduct from EDC is removed in all aqueous washes.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Insufficient activation of the hindered acid. 2. Low nucleophilicity of the amine. 3. Reagents (especially HATU) degraded by moisture. | 1. Switch from EDC to HATU protocol. Ensure pre-activation time is sufficient. 2. Increase reaction time or gently heat the reaction (e.g., to 40-50 °C). 3. Use freshly opened, high-quality anhydrous solvents and reagents. |

| Recovery of Starting Acid | Incomplete reaction; activation step failed or aminolysis is too slow. | Increase equivalents of coupling reagent and base (up to 1.5 and 4.0 equiv, respectively). Extend reaction time. |

| Formation of N-acylurea (with EDC) | The amine is not reacting fast enough with the O-acylisourea intermediate.[7] | This is a classic sign of steric hindrance. Switch to the HATU protocol. Alternatively, ensure DMAP is included in the EDC protocol to facilitate acyl transfer. |

| Difficulty in Purification | Byproducts (urea, excess reagents) co-elute with the product. | Ensure the aqueous work-up is performed thoroughly. The acidic and basic washes are critical for removing common impurities before chromatography. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-